![molecular formula C30H43Br2N3O3 B14145511 (E)-1-[2,6-dibromo-4-(octadecyloxy)phenyl]-2-(4-nitrophenyl)diazene CAS No. 732249-54-6](/img/structure/B14145511.png)
(E)-1-[2,6-dibromo-4-(octadecyloxy)phenyl]-2-(4-nitrophenyl)diazene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-1-[2,6-dibromo-4-(octadecyloxy)phenyl]-2-(4-nitrophenyl)diazene is a synthetic organic compound characterized by its unique structure, which includes bromine, nitro, and long alkyl chain substituents
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-[2,6-dibromo-4-(octadecyloxy)phenyl]-2-(4-nitrophenyl)diazene typically involves a multi-step process. One common method starts with the bromination of 4-(octadecyloxy)aniline to introduce bromine atoms at the 2 and 6 positions. This is followed by a diazotization reaction, where the amine group is converted into a diazonium salt. The final step involves coupling the diazonium salt with 4-nitrobenzene under controlled conditions to form the desired diazene compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
化学反応の分析
Types of Reactions
(E)-1-[2,6-dibromo-4-(octadecyloxy)phenyl]-2-(4-nitrophenyl)diazene can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The diazene linkage can be reduced to form corresponding hydrazine derivatives.
Substitution: The bromine atoms can be substituted with other nucleophiles, such as thiols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as potassium carbonate (K2CO3), and may be carried out in solvents like dimethylformamide (DMF).
Major Products
Oxidation: Conversion of the nitro group to an amine.
Reduction: Formation of hydrazine derivatives.
Substitution: Introduction of various functional groups in place of bromine atoms.
科学的研究の応用
(E)-1-[2,6-dibromo-4-(octadecyloxy)phenyl]-2-(4-nitrophenyl)diazene has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as liquid crystals and organic semiconductors.
作用機序
The mechanism of action of (E)-1-[2,6-dibromo-4-(octadecyloxy)phenyl]-2-(4-nitrophenyl)diazene involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the diazene linkage can undergo cleavage to release reactive intermediates. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.
類似化合物との比較
Similar Compounds
- (E)-1-[2,6-dibromo-4-(hexadecyloxy)phenyl]-2-(4-nitrophenyl)diazene
- (E)-1-[2,6-dibromo-4-(dodecyloxy)phenyl]-2-(4-nitrophenyl)diazene
Uniqueness
(E)-1-[2,6-dibromo-4-(octadecyloxy)phenyl]-2-(4-nitrophenyl)diazene is unique due to its long octadecyloxy chain, which imparts distinct physical and chemical properties. This long alkyl chain can enhance the compound’s solubility in organic solvents and influence its interaction with biological membranes, making it a valuable compound for specific applications.
特性
CAS番号 |
732249-54-6 |
|---|---|
分子式 |
C30H43Br2N3O3 |
分子量 |
653.5 g/mol |
IUPAC名 |
(2,6-dibromo-4-octadecoxyphenyl)-(4-nitrophenyl)diazene |
InChI |
InChI=1S/C30H43Br2N3O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22-38-27-23-28(31)30(29(32)24-27)34-33-25-18-20-26(21-19-25)35(36)37/h18-21,23-24H,2-17,22H2,1H3 |
InChIキー |
KESNRVNZLFBMCJ-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCCCCOC1=CC(=C(C(=C1)Br)N=NC2=CC=C(C=C2)[N+](=O)[O-])Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1'-Phenethyl-[1,3'-bipyrrolidine]-2',5'-dione](/img/structure/B14145428.png)

![N-phenyl-2-[(8,9,9-trimethyl-5,6,7,8-tetrahydro-5,8-methano-1,2,4-benzotriazin-3-yl)sulfanyl]propanamide](/img/structure/B14145442.png)
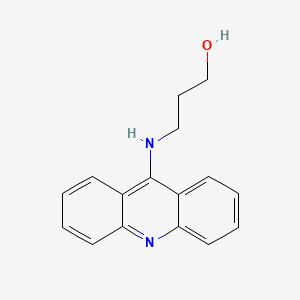
![4,7,7-trimethyl-2,3-dioxo-N-{4-[(E)-phenyldiazenyl]phenyl}bicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B14145453.png)
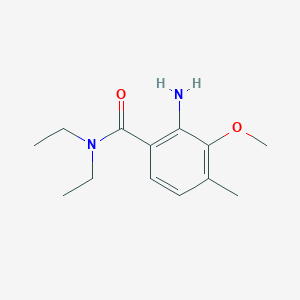
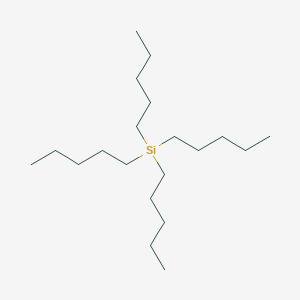
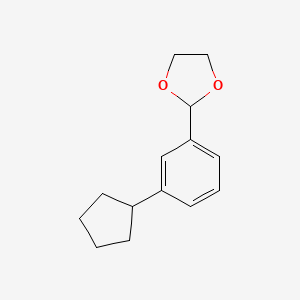
![5-chloro-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)thiophene-2-carboxamide](/img/structure/B14145477.png)
![4-[(3-Chloro-4-fluorophenoxy)methyl]piperidine](/img/structure/B14145478.png)
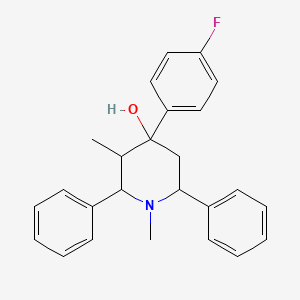

![6-bromo-2-[(3Z)-6-bromo-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-2,3-dihydro-1H-indol-3-one](/img/structure/B14145487.png)
![2-{[5-(4-chlorophenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B14145495.png)
